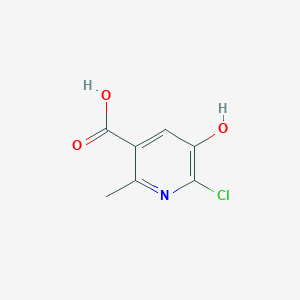

6-Chloro-5-hydroxy-2-methylnicotinic acid

Description

6-Chloro-5-hydroxy-2-methylnicotinic acid (CAS: 117449-75-9, Molecular Formula: C₇H₆ClNO₃) is a substituted nicotinic acid derivative characterized by a chlorine atom at position 6, a hydroxyl group at position 5, and a methyl group at position 2 of the pyridine ring. This compound is a white crystalline powder with applications in pharmaceuticals, skincare, and medical ingredient synthesis .

Properties

Molecular Formula |

C7H6ClNO3 |

|---|---|

Molecular Weight |

187.58 g/mol |

IUPAC Name |

6-chloro-5-hydroxy-2-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6ClNO3/c1-3-4(7(11)12)2-5(10)6(8)9-3/h2,10H,1H3,(H,11,12) |

InChI Key |

UUADGXCEQJKFGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of 5-Hydroxy-2-methylnicotinic Acid

The most straightforward route involves chlorinating 5-hydroxy-2-methylnicotinic acid at the 6-position. While no direct studies on this compound exist, analogous reactions for 6-chloronicotinic acid derivatives suggest the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in polar aprotic solvents like dimethylformamide (DMF) at 40–60°C. For example, the synthesis of 2-chloro-6-hydroxynicotinic acid employs SOCl₂ under reflux conditions, achieving substitution at the 2-position. Modulating temperature and solvent polarity is critical to avoid over-chlorination or decomposition of the hydroxyl group.

Protective Group Approaches

To preserve the hydroxyl group during chlorination, acetylation or silylation is recommended. A patent detailing 4-amino-6-methylnicotinic acid synthesis highlights the use of esterification to protect the carboxylic acid before halogenation. Similarly, protecting the 5-hydroxy group as an acetyl ester could enable selective chlorination at the 6-position, followed by deprotection under basic conditions. This method mirrors the synthesis of 6-hydrazinylnicotinic acid, where hydrazine hydrate selectively displaces chlorine without affecting other functional groups.

Multistep Synthesis from Pyridine Precursors

Cyanopyridine Intermediate Route

A Chinese patent (CN106458908B) outlines a pathway for 2-amino-6-methylnicotinic acid starting from 2-chloro-3-cyano-6-methylpyridine. This suggests a viable route for the target compound:

- Chlorination : Introduce chlorine at the 6-position using PCl₅ in dichloromethane.

- Hydrolysis : Convert the cyano group to a carboxylic acid via acidic or basic conditions (e.g., 75% H₂SO₄ at 100°C).

- Hydroxylation : Introduce the 5-hydroxy group via oxidative methods, though this step requires further optimization.

Ammonolysis and Hydrolysis

Another approach involves reacting 2-chloro-6-methylnicotinic acid with ammonia under high-pressure conditions to substitute chlorine with an amino group, followed by oxidation to hydroxyl. However, this method risks over-oxidation and requires stringent control of reaction time and temperature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance chlorination efficiency by stabilizing ionic intermediates. For instance, the synthesis of 2-chloro-6-hydroxynicotinic acid in DMF at 60°C achieves >85% yield. Lower temperatures (40–50°C) minimize side reactions, while prolonged heating (>6 hours) risks decomposition.

Catalytic Additives

The use of Lewis acids (e.g., FeCl₃) can accelerate chlorination. A study on 6-hydrazinylnicotinic acid demonstrates that catalytic FeCl₃ reduces reaction time from 12 to 4 hours. However, compatibility with the hydroxyl group must be verified.

Analytical Characterization

Spectroscopic Techniques

- ¹H NMR : The aromatic proton at the 4-position (adjacent to Cl and OH) appears downfield at δ 8.2–8.5 ppm, while the methyl group resonates at δ 2.4–2.6 ppm.

- IR Spectroscopy : Strong absorptions at 3200 cm⁻¹ (O–H stretch) and 1700 cm⁻¹ (C=O) confirm functional groups.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm achieve >98% purity for analogous compounds.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-hydroxy-2-methylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

Oxidation: Formation of 6-chloro-5-keto-2-methylnicotinic acid or 6-chloro-5-carboxy-2-methylnicotinic acid.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-hydroxy-2-methylnicotinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-hydroxy-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-Chloro-5-hydroxy-2-methylnicotinic acid, and how can selectivity be ensured during chlorination?

Methodological Answer: The synthesis of chlorinated nicotinic acid derivatives typically involves regioselective chlorination. For analogous compounds like 5-Chloro-6-isopropoxynicotinic acid, chlorination is achieved using agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) to favor substitution at the desired position . To ensure selectivity:

- Temperature modulation : Lower temperatures reduce side reactions (e.g., over-chlorination).

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity while minimizing decomposition.

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions dynamically .

Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR confirm substitution patterns and hydroxy/chloro group positions. For example, downfield shifts in aromatic protons indicate electron-withdrawing effects from Cl and COOH groups .

- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns to validate the molecular formula (e.g., C₇H₆ClNO₃ for analogous structures) .

- HPLC : Quantifies purity (>98% for research-grade material) using reverse-phase columns (C18) with UV detection at 254 nm .

- IR spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction is critical for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . Key steps:

- Crystal growth : Optimize solvent mixtures (e.g., ethanol/water) via slow evaporation.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply restraints for disordered atoms (e.g., methyl or hydroxy groups) and validate using R-factors (<5% for high-quality data) .

- Validation tools : Check for hydrogen-bonding networks and π-stacking interactions to confirm stability.

Q. How should researchers address contradictions between computational modeling and experimental data for this compound’s reactivity?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in calculations. Mitigation strategies:

- Multi-method validation : Compare DFT (e.g., B3LYP/6-31G*) results with experimental kinetics or spectroscopic data.

- Solvent correction : Apply implicit solvent models (e.g., COSMO) to simulations to match reaction environments .

- Error analysis : Quantify uncertainties in computational parameters (e.g., Gibbs free energy ±2 kcal/mol) and experimental measurements (e.g., NMR coupling constants ±0.1 Hz) .

Q. What strategies are recommended for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on functionalizing the hydroxy, chloro, and methyl groups:

- Aldol condensation : React the aldehyde derivative (e.g., 5-Chloro-6-methoxynicotinaldehyde) with ketones to extend conjugation .

- Protection/deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxy group during alkylation or acylation .

- Cross-coupling : Employ Suzuki-Miyaura reactions with boronic acids to modify the pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.